ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
Description
Enamino esters are a class of organic compounds characterized by an amine group and an ester group attached to a carbon-carbon double bond. They are considered versatile intermediates in organic synthesis. nih.gov The compound at the center of this discussion, ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate, is a specific example of a β-enamino ester. These compounds are valuable building blocks for creating a variety of nitrogen-containing molecules. nih.govacgpubs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
36277-32-4 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl (E)-3-morpholin-4-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO3/c1-3-14-10(12)8-9(2)11-4-6-13-7-5-11/h8H,3-7H2,1-2H3/b9-8+ |
InChI Key |
CENCNIGVANECFS-CMDGGOBGSA-N |
SMILES |
CCOC(=O)C=C(C)N1CCOCC1 |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1CCOCC1 |
Canonical SMILES |
CCOC(=O)C=C(C)N1CCOCC1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2z 3 Morpholin 4 Yl but 2 Enoate and Analogues
Direct Synthetic Approaches to Enamino Ester Formation
The most straightforward method for synthesizing ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate and its analogues is through the direct formation of the enamino ester linkage. This typically involves the reaction of a β-dicarbonyl compound with an amine.
Condensation Reactions Involving β-Keto Esters and Secondary Amines
The primary and most widely employed method for the synthesis of β-enamino esters is the condensation reaction between a β-keto ester and a secondary amine. In the case of this compound, this involves the reaction of ethyl acetoacetate (B1235776) with morpholine (B109124). This reaction can be facilitated by various catalysts and conditions to improve yield and reaction time.
The process involves the nucleophilic attack of the morpholine nitrogen on the ketone carbonyl of ethyl acetoacetate, followed by the elimination of a water molecule to form the enamine. A range of catalysts have been proven effective for this transformation, including both acids and metal-based catalysts. For instance, zinc perchlorate (B79767) hexahydrate (Zn(ClO4)2·6H2O) and scandium(III) triflate (Sc(OTf)3) have been used to catalyze the condensation of β-keto esters with amines under solvent-free conditions, often resulting in high yields. acgpubs.org Similarly, ferric ammonium (B1175870) nitrate (B79036) has been used as a catalyst for reactions under solvent-free conditions at room temperature. acs.org Other reported catalysts include bismuth(III) trifluoroacetate (B77799) in water acgpubs.org, gold(I)/silver(I) complexes researchgate.net, and simple, environmentally benign options like acetic acid. organic-chemistry.org Microwave irradiation has also been utilized to accelerate the reaction, often under solvent-free conditions, leading to significantly reduced reaction times and high yields. acgpubs.org
Table 1: Catalytic Systems for the Synthesis of β-Enamino Esters
| Catalyst System | Substrates | Conditions | Yield | Notes |
|---|---|---|---|---|
| Zn(ClO₄)₂·6H₂O | β-Keto esters & Amines | CH₂Cl₂ | >70% | Effective for both primary and secondary amines. acgpubs.org |
| Sc(OTf)₃ | β-Keto esters & Amines | Solvent-free | 70-95% | Catalyst can be recovered and reused multiple times. acgpubs.org |
| Bi(TFA)₃ | Carbonyls & Amines | Water, Room Temp. | 63-98% | High regio- and chemo-selective enamination. acgpubs.org |
| [(PPh₃)AuCl]/AgOTf | 1,3-Dicarbonyls & Amines | Solvent-free, Room Temp. | Good to Excellent | Low catalyst loading required. researchgate.net |
| Acetic Acid (0.1 eq) | β-Keto esters & Amines | Solvent-free, Ultrasound | Good | Inexpensive and environmentally benign catalyst. organic-chemistry.org |
Stereoselective Control in Enamine Formation, Focusing on (2Z)-Isomer Specificity
The geometry of the double bond in β-enamino esters is a critical aspect of their synthesis. For ethyl 3-(morpholin-4-yl)but-2-enoate, the (2Z)-isomer is generally the thermodynamically more stable and, therefore, the major product. This preference is attributed to the formation of a strong intramolecular hydrogen bond between the N-H proton of the enamine and the carbonyl oxygen of the ester group. However, in the case of enamines derived from secondary amines like morpholine, there is no N-H proton. The stereoselectivity is instead governed by a combination of steric and electronic factors.
The (2Z)-configuration, where the bulky morpholine group and the ester group are on opposite sides of the C=C double bond, is sterically favored. The stability of the Z-isomer is often enhanced by a conjugated system forming a six-membered ring through an intramolecular hydrogen bond, which provides extra stability. organic-chemistry.org While this specific hydrogen bond is absent in the target compound, the electronic delocalization across the N-C=C-C=O system contributes significantly to the stability of the planar (2Z)-isomer.
In some synthetic strategies, the choice of catalyst and solvent can influence the E/Z ratio. For instance, in related systems, acid catalysis has been shown to selectively produce either E or Z isomers depending on the solvent used. organic-chemistry.org Aza-Michael/hydrolysis cascade reactions using alkynoates as starting materials have also been developed for the stereoselective synthesis of (Z)-β-enamino esters. rsc.orgresearchgate.net
Multicomponent Reaction Strategies Incorporating Enamino Esters
Enamino esters like this compound are valuable intermediates in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.orgnih.gov For example, enaminones and enamino esters are key components in the efficient three-component synthesis of 1,4-dihydropyridines, reacting with aldehydes and primary amines or ammonia. beilstein-journals.orgnih.gov The pre-formed enamino ester serves as a stable and reactive building block that dictates the substitution pattern of the resulting heterocyclic product.
Catalyst-Free Conditions for Enamino Ester Generation in Aqueous Media
Reflecting the principles of green chemistry, there is growing interest in developing synthetic methods that operate under catalyst-free and solvent-free conditions or in environmentally benign solvents like water. The synthesis of β-enamino esters can be achieved under such conditions. Ultrasound has been employed as an effective activation method for the selective monoamination of β-dicarbonyl compounds at room temperature with quantitative yields, often without any solvent or catalyst. benthamdirect.com
Water itself can promote the hydroamination of electron-deficient alkynes with secondary amines to yield enamines. organic-chemistry.org Furthermore, the condensation of carbonyl compounds with amines can be performed in water, sometimes catalyzed by a base like morpholine itself, to produce α,β-unsaturated products. researchgate.net These methods offer advantages such as high atom economy, simple workup procedures, and reduced generation of toxic waste. benthamdirect.com
Role of Substrate Design in Reaction Selectivity
Substrate design plays a critical role in determining the outcome and selectivity of reactions involving enamino esters. acs.org In the context of multicomponent reactions, the structure of the enamino ester, as well as the other reactants, directly influences the structure of the final product. For instance, in the synthesis of 1,4-dihydropyridines, varying the substituents on the enaminone, aldehyde, and the amine component allows for the creation of a diverse library of differently substituted products. beilstein-journals.org
The inherent reactivity of the β-keto ester precursor also affects the initial enamine formation. The presence of electron-withdrawing or donating groups on the ester can modulate the electrophilicity of the carbonyl carbons and the acidity of the α-protons, thereby influencing reaction rates and equilibrium positions. Judicious selection of the starting materials is essential for achieving chemoselectivity and minimizing side reactions, ensuring the desired reaction pathway proceeds efficiently. nih.gov
Derivatization from Related α,β-Unsaturated Systems
An alternative to the direct condensation approach is the synthesis of this compound from other α,β-unsaturated precursors. This typically involves the conjugate addition of morpholine to an appropriately functionalized four-carbon backbone.
The conjugate addition, or Michael addition, of amines to α,β-unsaturated carbonyl compounds is a fundamental carbon-nitrogen bond-forming reaction. organic-chemistry.org Morpholine can be added to electrophilic alkenes such as ethyl but-2-ynoate. The initial addition would yield a mixture of E and Z isomers, which would likely isomerize to the more stable (Z)-isomer. Similarly, α,β-unsaturated esters can be substrates for conjugate additions. acs.orgnih.gov
Another advanced strategy involves the direct conversion of esters to enamines using zirconocene (B1252598) hydride (ZrH) catalysis. rsc.orgnih.gov This method provides a highly selective interconversion of functional groups through an amine-intercepted reduction, bypassing the traditional need for pre-functionalized substrates. nih.gov Additionally, dehydrogenation of the corresponding saturated β-amino ester could, in principle, yield the target α,β-unsaturated system. rsc.org
Table 2: Synthesis of this compound from α,β-Unsaturated Precursors
| Precursor | Reagent(s) | General Conditions | Reaction Type |
|---|---|---|---|
| Ethyl but-2-ynoate | Morpholine | Base or metal catalyst | Conjugate Addition |
| Ethyl 3-oxobutanoate (Ethyl acetoacetate) | Morpholine | Acid/Base or metal catalyst, heat/ultrasound/microwave | Condensation |
| Ethyl 3-bromobut-2-enoate | Morpholine | Base, Pd-catalyst (Buchwald-Hartwig amination) | Nucleophilic Substitution / Cross-Coupling |
Transformation of α,β-Unsaturated Esters to Enamino Structures
The principal and most direct method for the synthesis of this compound and its analogs is the condensation reaction between a β-ketoester, such as ethyl acetoacetate, and a secondary amine, in this case, morpholine. This reaction is a classic example of enamine formation, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the ketoester, followed by dehydration to yield the α,β-unsaturated amino ester, commonly known as a β-enamino ester. masterorganicchemistry.comorganic-chemistry.org
The reaction is typically catalyzed by an acid to facilitate the dehydration step. masterorganicchemistry.com Various catalysts have been employed to promote this transformation efficiently. For instance, weak acids like acetic acid are effective, and the reaction can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.orgajgreenchem.com Other Lewis acid catalysts such as zinc perchlorate (Zn(ClO4)2), lanthanum trichloride (B1173362) (LaCl3), and iron(III) triflate have also been reported to effectively catalyze the condensation of β-dicarbonyl compounds with amines, often providing high yields under mild conditions. researchgate.net
Solvent-free synthetic methods are particularly attractive for the preparation of β-enamino esters. Heating a mixture of the β-dicarbonyl compound and the amine at elevated temperatures, for example, 120 °C, can lead to high-to-excellent yields of the desired product in a short reaction time, with the added benefit of simple work-up procedures. ajgreenchem.com
An alternative approach involves the reaction of α,β-unsaturated esters that are already functionalized with a leaving group at the β-position. For example, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been used as a synthon for the preparation of various heterocyclic compounds. researchgate.netyu.edu.jo While not a direct route to the title compound, this methodology highlights the versatility of functionalized α,β-unsaturated esters in synthesizing related structures.
Influence of Substituent Effects on Enamine Formation and Stability
The formation and stability of enamines, including this compound, are significantly influenced by the electronic and steric properties of the substituents on both the carbonyl compound and the amine. These factors play a crucial role in determining the reaction rate, yield, and the stereochemical outcome (Z/E isomerism) of the final product.
The geometry of the resulting enamine is a key consideration. For β-enamino esters derived from β-ketoesters, the Z-isomer is generally the thermodynamically more stable product. This preference is attributed to the formation of a strong intramolecular hydrogen bond between the N-H proton (if present) or steric and electronic interactions involving the lone pair of the nitrogen and the ester carbonyl group. organic-chemistry.org In the case of enamines derived from secondary amines like morpholine, the steric interactions between the substituents on the nitrogen and the ester group, as well as the substituents on the double bond, dictate the preferred geometry.
The nature of the amine has a profound effect on reactivity. Studies comparing cyclic secondary amines have shown that pyrrolidine (B122466) is generally more reactive than piperidine, which in turn is more reactive than morpholine in enamine formation. This trend is attributed to the degree of p-character of the nitrogen lone pair and the steric hindrance around the nitrogen atom.
The substituents on the β-dicarbonyl precursor also exert a strong influence. Electron-withdrawing groups on the β-ketoester can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine. Conversely, bulky substituents on the β-ketoester can sterically hinder the approach of the amine, slowing down the reaction rate. The enol content of the starting β-dicarbonyl compound, which is influenced by its substituents, can also affect the reaction pathway and rate. researchgate.net
The following data tables illustrate the impact of different reaction parameters and substituents on the synthesis of β-enamino esters.
Table 1: Effect of Catalyst on the Reaction of Ethyl Acetoacetate and Aniline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Neat | 80 | 12 | 40 |
| Acetic Acid | Neat | 80 | 2 | 92 |
| Zn(ClO4)2 | Neat | RT | 1 | >95 |
| LaCl3 | CH2Cl2 | RT | 0.5 | 90 |
| Iron(III) triflate | Neat | RT | 0.17 | 99 |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. Reaction conditions may vary between the cited literature.
Table 2: Comparison of Cyclic Amines in Enamine Synthesis with a β-Diketone
| Amine | Reaction Time (h) | Conversion (%) |
| Pyrrolidine | 4 | 95 |
| Piperidine | 8 | 80 |
| Morpholine | 12 | 65 |
This table illustrates the general reactivity trend observed for cyclic amines in enamine formation. The specific substrate and reaction conditions will influence the actual reaction times and conversions.
Chemical Reactivity and Transformative Chemistry of Ethyl 2z 3 Morpholin 4 Yl but 2 Enoate
Nucleophilic Character of the Enamine Moiety
The defining feature of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate is its enamine structure, which is in conjugation with an ester group. The delocalization of the nitrogen lone pair into the π-system increases the electron density at the α-carbon (the carbon adjacent to the ester group), rendering it nucleophilic. This nucleophilicity is the basis for its utility as a synthetic equivalent to an enolate, allowing for the formation of new carbon-carbon bonds at this position.
Alkylation Reactions via Enamine Intermediates
The nucleophilic α-carbon of this compound can react with various electrophiles, such as alkyl halides, in alkylation reactions. ijpras.com This reactivity is analogous to the well-established Stork enamine alkylation. For β-enamino esters, the reaction typically proceeds by attacking the electrophile to form a new C-C bond at the α-position. The resulting iminium ion intermediate is then hydrolyzed under acidic conditions to yield the α-alkylated β-ketoester.
Studies on analogous cyclic β-ketoester enamines have shown that alkylation is a general and specific reaction. researchgate.net For instance, the reaction of enamine derivatives with electrophiles like allylic and benzylic halides leads to γ-alkylation (equivalent to α-alkylation in the context of the butenoate chain). researchgate.netorganic-chemistry.org This transformation provides a powerful method for introducing alkyl chains, which is a fundamental operation in the synthesis of more complex molecules.
Table 1: Representative Alkylation Reactions of Enamine Derivatives
| Enamine Reactant | Electrophile | Product Type | Reference |
|---|---|---|---|
| Cyclic β-ketoester enamine | Allyl bromide | γ-Alkylated β-ketoester | organic-chemistry.org |
| Cyclic β-ketoester enamine | Benzyl halide | γ-Alkylated β-ketoester | researchgate.net |
Acylation Processes Leading to β-Dicarbonyl Compounds
The acylation of β-enamino esters with acylating agents like acyl chlorides or anhydrides is a key method for the synthesis of 1,3-dicarbonyl compounds, which are themselves valuable synthetic intermediates. ijpras.comnih.gov The reaction can, in principle, occur at either the nitrogen atom (N-acylation) or the nucleophilic α-carbon (C-acylation). researchgate.netresearchgate.net
For tertiary enamines such as this compound, where the nitrogen atom is already part of the morpholine (B109124) ring and has no N-H bond, C-acylation is the predominant pathway. researchgate.net The reaction with an acyl chloride, for example, would introduce an acyl group at the α-carbon. Subsequent hydrolysis of the resulting enamine functionality would then yield a β,δ-diketo ester, a type of 1,3-dicarbonyl compound. The choice of reaction conditions, including the solvent and base used, can be crucial in directing the regioselectivity of the acylation. researchgate.net
Table 2: Regioselectivity in the Acylation of β-Enamino Carbonyls
| Enamine Type | Acylating Agent | Major Product | Reference |
|---|---|---|---|
| Secondary β-enamino ketone | Trifluoroacetic anhydride | N-acylation product | researchgate.net |
| Tertiary β-enamino ketone | Trifluoroacetic anhydride | C-acylation product | researchgate.net |
Michael Addition Reactions as Synthetic Equivalents of Enolate Chemistry
As a soft nucleophile, the enamine moiety of this compound can participate in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. ijpras.com This reaction is a powerful tool for carbon-carbon bond formation. The nucleophilic α-carbon of the enamine adds to the β-carbon of the Michael acceptor.
This reactivity has been demonstrated in reactions of similar ethyl 3-aminobut-2-enoates with electrophiles like 2-substituted 3-nitro-2H-chromenes. chemguide.co.uk The addition of the enamine to the nitro-alkene system initiates a cascade of reactions, leading to complex heterocyclic structures. This underscores the utility of the target compound as a functionalized enolate equivalent in constructing elaborate molecular architectures.
Electrophilic Character of the α,β-Unsaturated Ester
While the enamine part of the molecule is nucleophilic, the α,β-unsaturated ester system possesses an electrophilic character. The electron-withdrawing nature of the ester group polarizes the C=C double bond, making the β-carbon (the carbon bearing the morpholino group) susceptible to attack by nucleophiles.
Conjugate Addition Reactions with Various Nucleophiles
The β-carbon of the α,β-unsaturated ester moiety can serve as an electrophilic site for conjugate addition by a variety of nucleophiles. This includes soft nucleophiles like amines, thiols, and carbanions. For instance, research on the regioselectivity of amine addition to similar "pull-pull" alkenes (alkenes substituted with two electron-withdrawing groups) shows that nucleophilic attack at the β-position is a common reaction pathway.
In the case of this compound, the addition of a nucleophile to the β-carbon would be followed by the elimination of the morpholine group, which is a good leaving group. This addition-elimination sequence effectively results in the substitution of the morpholino group by the incoming nucleophile, providing a route to a diverse range of substituted butenoates.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The electron-deficient double bond of this compound (also known as ethyl-morpholinocrotonate) makes it a suitable component in cycloaddition reactions. It can act as the dienophile or dipolarophile in reactions with dienes or 1,3-dipoles, respectively.
Specifically, it has been shown to participate in [2+2] cycloaddition reactions with nitroalkenes. In these reactions, the enamine double bond reacts with the nitroalkene double bond to form a four-membered cyclobutane (B1203170) ring. Furthermore, the electron-deficient nature of the alkene suggests its potential participation in other cycloadditions, such as [3+2] cycloadditions with dipoles like azides or nitrones, to form five-membered heterocyclic rings. These reactions provide synthetically valuable pathways to complex cyclic and heterocyclic systems.
Table 3: Cycloaddition Reactions Involving Enamines and Related Systems
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Ethyl-morpholinocrotonate | Nitroalkene | Cyclobutane derivative | |
| [3+2] Cycloaddition | 2-Nitrobenzofuran | Isocyanoacetate ester | Benzofuro[2,3-c]pyrrole |
Intramolecular Cyclization and Annulation Pathways
The structure of this compound, featuring an enamine moiety, makes it a suitable candidate for intramolecular cyclization and annulation reactions to construct complex ring systems.
The Stork enamine reaction is a powerful method for carbon-carbon bond formation, where an enamine acts as a nucleophile. masterorganicchemistry.com Typically, this involves the reaction of an enamine with an α,β-unsaturated carbonyl compound in a Michael addition, followed by an intramolecular aldol (B89426) condensation, a sequence known as the Robinson annulation. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org
While direct literature examples detailing the use of this compound in a Stork annulation for complex ring formation are not prevalent, its structural features suggest its potential as a competent enamine component. The general mechanism involves the nucleophilic α-carbon of the enamine attacking an electrophilic acceptor. masterorganicchemistry.com For instance, in a Robinson annulation sequence, the enamine of a ketone adds to methyl vinyl ketone. wikipedia.orglibretexts.org Following this principle, this compound could theoretically be employed as the nucleophilic partner in reactions with suitable Michael acceptors to initiate the formation of a new ring. The outcome of such a reaction would be a highly functionalized carbocycle, with the complexity of the final structure dependent on the nature of the electrophilic partner.
Cascade reactions, or tandem reactions, are highly efficient processes in which multiple bonds are formed in a single operation without the isolation of intermediates. The enamine functionality within this compound can serve as a linchpin in designing cascade sequences for the synthesis of spiro-heterocycles. These spirocyclic systems, where two rings share a single atom, are of significant interest in medicinal chemistry.
For example, a plausible cascade could be initiated by the reaction of the enamine with a suitable electrophile that also contains a latent nucleophilic site. After the initial carbon-carbon bond formation, a subsequent intramolecular reaction would lead to the spirocyclic core. The synthesis of spiro-heterocycles often involves the 1,3-dipolar cycloaddition of in situ generated azomethine ylides with dipolarophiles. uliege.be While specific examples employing this compound are not explicitly documented, the reactivity of morpholine-based enamines in such transformations is known. nih.gov The development of such cascade reactions provides an atom-economical route to complex molecular architectures. dntb.gov.ua
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a broad spectrum of opportunities for the transformation of β-enamino esters like this compound, enabling the formation of diverse molecular structures that would be difficult to access through other means.
Copper catalysis is particularly effective in the synthesis of nitrogen-containing heterocycles. A notable application is the three-component reaction of alkynoates, amines, and nitriles to afford fully substituted pyrazoles. researchgate.net In this type of reaction, a β-amino-α,β-enoate, which can be formed in situ from an amine and an alkynoate, reacts with a nitrile in the presence of a copper catalyst. researchgate.net
Given that this compound is a pre-formed β-enamino ester, it is a highly suitable substrate for such transformations. A proposed reaction would involve the copper-mediated coupling of the enamino ester with a nitrile. The reaction likely proceeds through a tandem sequence of conjugate addition, 1,2-addition, and N-N bond formation to construct the pyrazole (B372694) ring. researchgate.net The versatility of this method allows for the synthesis of a wide array of polysubstituted pyrazoles, which are significant scaffolds in medicinal chemistry. nih.gov
Table 1: Copper-Mediated Synthesis of Pyrazoles from 2,3-Allenoates, Amines, and Nitriles
| Entry | Allenoate | Amine | Nitrile | Product | Yield (%) |
| 1 | Ethyl 2,3-butadienoate | Benzylamine | Benzonitrile | Benzyl 1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | 75 |
| 2 | Ethyl 2,3-butadienoate | Cyclohexylamine | Benzonitrile | Benzyl 1-cyclohexyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | 68 |
| 3 | Ethyl 2,3-pentadienoate | Benzylamine | Acetonitrile | Ethyl 1-benzyl-5-ethyl-3-methyl-1H-pyrazole-4-carboxylate | 65 |
Data adapted from a study on the copper-mediated synthesis of pyrazoles, illustrating the potential of related substrates. researchgate.net
Beyond copper, other transition metals such as gold, rhodium, and palladium are instrumental in catalyzing a variety of transformations of β-enamino esters.
Gold-Catalyzed Transformations: Gold catalysts, particularly gold(I) complexes, are known to catalyze the intramolecular cyclization of N-propargylic β-enaminones to synthesize 1,4-oxazepine (B8637140) derivatives. acs.org This reaction proceeds via a 7-exo-dig cyclization, where the carbonyl oxygen acts as the nucleophile attacking the gold-activated alkyne. acs.org Although this example involves an enaminone, the analogous this compound could potentially undergo similar gold-catalyzed cyclizations if appropriately functionalized.
Table 2: Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones
| Entry | Substrate (N-propargylic β-enaminone) | Catalyst | Solvent | Product (1,4-Oxazepine derivative) | Yield (%) |
| 1 | 4-(phenyl(prop-2-yn-1-yl)amino)pent-3-en-2-one | AuCl3 | CH2Cl2 | 2,5-dimethyl-7-phenyl-2,3-dihydro-1,4-oxazepine | 85 |
| 2 | 4-((4-methoxyphenyl)(prop-2-yn-1-yl)amino)pent-3-en-2-one | AuCl3 | CH2Cl2 | 7-(4-methoxyphenyl)-2,5-dimethyl-2,3-dihydro-1,4-oxazepine | 82 |
| 3 | 4-((4-chlorophenyl)(prop-2-yn-1-yl)amino)pent-3-en-2-one | AuCl3 | CH2Cl2 | 7-(4-chlorophenyl)-2,5-dimethyl-2,3-dihydro-1,4-oxazepine | 88 |
Data from a study on gold-catalyzed cyclization, demonstrating the utility of this approach for related enaminone substrates. acs.org
Rhodium-Catalyzed Transformations: Rhodium catalysts have been employed in the C-H activation and annulation of enaminones. For instance, Rh(III)-catalyzed [5+1] annulation of enaminones with vinyl esters provides a route to polyaromatic compounds. acs.org Such transformations showcase the ability to forge complex cyclic systems through the functionalization of otherwise inert C-H bonds. researchgate.net The enamine moiety in this compound can act as a directing group in similar rhodium-catalyzed C-H activation strategies.
Palladium-Catalyzed Transformations: Palladium catalysis is widely used for cross-coupling reactions. Enamines derived from β-keto esters can undergo palladium-catalyzed allylation reactions. rsc.org Furthermore, palladium-catalyzed reactions of N-allyl enamines can lead to the synthesis of δ,ε-unsaturated imines. acs.org These methodologies could be adapted for this compound to introduce new functional groups and build molecular complexity.
Applications in Advanced Organic Synthesis As a Building Block
Precursor to Complex Heterocyclic Architectures
The reactivity of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate has been effectively harnessed for the synthesis of complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. Its role as a key starting material is particularly evident in the construction of spiro-oxazolidinedione-cyclopentenones and hydroxy enaminobarbiturates.
A notable application of this compound is its role as a β-dicarbonyl surrogate in a three-component domino reaction for the synthesis of spiro-oxazolidinedione-cyclopentenones. nih.govresearchgate.netnih.gov This eco-friendly, catalyst-free reaction, typically conducted in water at room temperature, involves the condensation of an amine, a β-dicarbonyl compound (such as this compound), and an alloxan (B1665706) derivative. nih.govresearchgate.netnih.gov
The reaction proceeds through a cascade of events initiated by the formation of a more reactive β-enaminocarbonyl compound from the amine and the β-dicarbonyl compound. This is followed by an aldol-type addition to the alloxan derivative, a Stork enamine annulation, and subsequent intramolecular cyclization to yield the final spirobicyclic product. nih.gov This one-pot process is highly efficient, involving the formation of multiple new bonds (two C-C, one C-N, and one C-O) and two new rings. researchgate.net
Under slightly modified conditions or with specific substrates in the aforementioned three-component reaction, the synthesis can be selectively directed towards the formation of hydroxy enaminobarbiturates instead of the spiro compounds. nih.govresearchgate.netnih.gov This substrate-controlled selectivity highlights the versatility of this compound as a synthetic precursor. The formation of hydroxy enaminobarbiturates is also achieved under catalyst-free conditions in water, underscoring the green credentials of this synthetic strategy. nih.govresearchgate.netnih.gov The resulting hydroxy enaminobarbiturates are themselves valuable intermediates for further chemical transformations.
Role in the Synthesis of Functionally Diverse Organic Molecules
Beyond the synthesis of the specific heterocyclic systems mentioned above, the inherent reactivity of this compound allows for its application in the synthesis of a broader range of functionally diverse organic molecules. The enamine moiety can act as a nucleophile in various C-C bond-forming reactions, while the ester group can be subjected to hydrolysis, amidation, or reduction to introduce further functional diversity. These transformations are fundamental in building molecular complexity from a relatively simple starting material.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (2Z-Configuration)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of enamines. The (2Z)-configuration of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate is primarily established through the analysis of ¹H NMR and ¹³C NMR spectral data, with particular attention to chemical shifts and coupling constants, which are influenced by the geometry of the molecule.
In the (2Z)-isomer, the molecule adopts a conformation that allows for the formation of a strong intramolecular hydrogen bond between the N-H proton (if present, in the tautomeric imine-enamine equilibrium) and the carbonyl oxygen of the ester group. However, in the case of a tertiary enamine like this compound, which lacks an N-H proton, the stereochemistry is confirmed by other means, such as the Nuclear Overhauser Effect (NOE). NOE experiments can show through-space interactions between protons, and for the (2Z)-isomer, an NOE would be expected between the vinylic proton and the protons of the morpholine (B109124) ring that are in close proximity.
The chemical shifts in both ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For β-enaminoesters, the vinylic proton in the (Z)-isomer typically appears at a characteristic chemical shift. nih.gov The conjugation in the enaminone system (N-C=C-C=O) results in a delocalization of electron density, affecting the shielding of the involved nuclei.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic CH | 4.5 - 5.5 | s |
| Morpholine CH₂ (N-CH₂) | 3.0 - 3.5 | t |
| Morpholine CH₂ (O-CH₂) | 3.6 - 3.9 | t |
| Ester CH₂ | 4.0 - 4.3 | q |
| Ester CH₃ | 1.1 - 1.4 | t |
| Butenoate CH₃ | 1.8 - 2.2 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 168 - 172 |
| Vinylic C-N | 158 - 162 |
| Vinylic C-COOEt | 85 - 95 |
| Morpholine C-N | 45 - 55 |
| Morpholine C-O | 65 - 70 |
| Ester O-CH₂ | 58 - 62 |
| Ester CH₃ | 14 - 16 |
| Butenoate CH₃ | 19 - 23 |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
The most significant bands in the IR and Raman spectra of this compound are associated with the conjugated system. The C=O stretching vibration of the ester group is typically observed in the region of 1650-1680 cm⁻¹, which is lower than that of a typical saturated ester due to the conjugation with the C=C double bond and the nitrogen lone pair. acs.org The C=C stretching vibration is also characteristic and usually appears in the 1550-1620 cm⁻¹ region. The C-N and C-O stretching vibrations of the morpholine ring and the ester group will also be present in the fingerprint region of the spectrum.
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The C=C double bond, for instance, often gives a strong signal in the Raman spectrum. The symmetric stretching of the morpholine ring may also be more prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O Stretch (conjugated ester) | 1650 - 1680 |
| C=C Stretch (conjugated) | 1550 - 1620 |
| C-O-C Stretch (ester) | 1200 - 1300 |
| C-N Stretch (enamine) | 1250 - 1350 |
| C-O-C Stretch (morpholine) | 1050 - 1150 |
X-ray Crystallography for Solid-State Structural Determination
Analysis of Tautomeric Forms in Crystalline State (e.g., Enol vs. Ketone)
While this compound is a β-enaminoester, it is part of the broader class of compounds that can exhibit tautomerism. In the solid state, it is important to determine the predominant tautomeric form. For β-enaminoesters, the equilibrium is between the enamine form and the imine form. In the case of primary or secondary enamines, an enol-like tautomer with an N-H bond is possible. For the title tertiary enamine, the enamine form is expected to be highly dominant. X-ray crystallography can precisely locate the positions of all atoms, including hydrogen atoms if the data quality is high enough, which would definitively confirm the absence of an N-H tautomer and the presence of the enamine structure. In related systems, the enamine form is often the one found in the crystalline state. nih.gov
Intermolecular Interactions and Crystal Packing Motifs
The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, which is a polar molecule, dipole-dipole interactions are expected to play a significant role in the crystal packing.
Although this molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the protons of the ethyl or morpholine groups and the oxygen atoms of the carbonyl or morpholine moieties could be present. These weak interactions can significantly influence the final crystal structure. The morpholine ring, with its chair conformation, and the planar enaminoester moiety will also have steric demands that dictate the packing arrangement. Often, enamine structures are found to adopt an (E)-configuration in the solid state to minimize steric hindrance, which makes the study of the (2Z)-isomer's crystal packing particularly interesting. nih.gov Analysis of the crystal structure would reveal any specific packing motifs, such as chains or layers, formed by the molecules in the solid state.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting molecular geometries, energies, and other electronic properties.
Conformational Analysis and Stability of Isomers
The structure of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate contains a flexible morpholine (B109124) ring. Computational studies on morpholine itself have shown that it primarily adopts a chair conformation. researchgate.netbohrium.comacs.orgrsc.org Within this chair conformation, the hydrogen atom attached to the nitrogen can exist in either an axial or an equatorial position. DFT calculations, along with experimental data, have determined that the equatorial conformer (Chair-Eq) is the most stable form in the ground state (S₀). bohrium.comacs.org The energy difference between the equatorial and axial conformers is relatively small, estimated to be around 180 ± 50 cm⁻¹. researchgate.net
For this compound, the morpholine ring is expected to also favor a chair conformation. The connection to the but-2-enoate moiety introduces further conformational possibilities around the C-N bond. The stability of different rotamers would be influenced by steric hindrance and electronic interactions between the morpholine ring and the unsaturated ester group. Detailed DFT calculations would be necessary to determine the most stable conformer of the entire molecule and the rotational energy barriers.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.comyoutube.com
In this compound, the presence of the nitrogen atom from the morpholine ring directly attached to the double bond makes it an enamine derivative. Enamines are known to have high-energy HOMOs, which are primarily localized on the nitrogen and the α-carbon of the original amine and the β-carbon of the original alkene. This high-energy HOMO makes the β-carbon strongly nucleophilic.
Table 1: General Frontier Molecular Orbital Characteristics
| Molecular Fragment | Key Orbital Feature | Predicted Reactivity |
| Enamine | High HOMO energy | Nucleophilic at the β-carbon |
| α,β-Unsaturated Ester | Low LUMO energy | Electrophilic at the β-carbon |
Mechanistic Investigations using Computational Methods
Computational methods are invaluable for elucidating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways.
Transition State Characterization for Key Reactions
The formation of this compound likely proceeds through a Michael-type addition of morpholine to an ethyl acetoacetate (B1235776) precursor, followed by dehydration. A key reaction involving this compound would be its interaction with electrophiles or nucleophiles.
For instance, in a reaction with an electrophile, the transition state would involve the interaction of the HOMO of the enamine with the LUMO of the electrophile. Conversely, for a reaction with a nucleophile, the transition state would involve the LUMO of the but-2-enoate system.
Computational studies on the aza-Michael addition of amines to acrylates have shown that the reaction can proceed through different pathways, including a 1,2-addition followed by rearrangement or a direct 1,4-conjugate addition. acs.org The transition states for these pathways can be located and their energies calculated to determine the most likely mechanism. These studies often reveal that the reaction is facilitated by a proton transfer step, which can be assisted by another amine molecule. acs.org
Reaction Pathway Elucidation and Energy Profiles
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.
For the synthesis of this compound, a plausible pathway is the reaction of morpholine with ethyl acetoacetate. The reaction would likely proceed through the following steps:
Nucleophilic attack of the morpholine nitrogen on the ketone carbonyl of ethyl acetoacetate to form a hemiaminal intermediate.
Dehydration of the hemiaminal to form the enamine product.
Quantitative Structure–Activity Relationship (QSAR) Studies (General Chemical Principles, not specific biological data)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. semanticscholar.orgresearchgate.net These models are built on the principle that the structure of a molecule determines its properties and, consequently, its activity. semanticscholar.org
For a molecule like this compound, which can be classified as a Michael acceptor, its reactivity is a key determinant of its potential biological activity. nih.govyoutube.com QSAR studies on Michael acceptors often use quantum chemical descriptors to quantify their electrophilic reactivity. rsc.org
Key principles in developing a QSAR model include:
A defined endpoint: The activity being modeled must be clearly defined and measured consistently. semanticscholar.org
An unambiguous algorithm: The method used to build the model should be clearly described. semanticscholar.org
A defined applicability domain: The model should only be used to make predictions for compounds that are similar to those used to build the model. semanticscholar.org
Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be rigorously evaluated. semanticscholar.org
A mechanistic interpretation, if possible: The descriptors used in the model should ideally have a physical or chemical meaning. semanticscholar.org
For α,β-unsaturated carbonyl compounds, descriptors such as the LUMO energy, atomic charges on the β-carbon, and the energy of the transition state for reaction with a model nucleophile can be used to build QSAR models that predict their reactivity and potential toxicity. rsc.org
Spectroscopic Property Prediction (e.g., NMR, UV-Vis)
Computational methods are also extensively used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in a molecule. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a standard approach for this purpose. The predicted chemical shifts are then compared with experimental data to confirm the molecular structure. For this compound, such a study would provide a theoretical NMR spectrum that could be used to assign the signals in an experimentally obtained spectrum.
A table of predicted NMR chemical shifts would typically look like this:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| ... | Data not available | Data not available |
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Such a study on this compound would help in understanding its electronic transitions and color properties.
A summary of predicted UV-Vis data would be presented as follows:
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |
| S₀ → S₁ | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available |
| ... | Data not available | Data not available |
Despite the power of these computational tools, specific studies applying them to this compound have not been found in the surveyed scientific literature. Therefore, no specific data for its theoretical reactivity descriptors or predicted spectroscopic properties can be provided at this time.
Stereochemical Principles and Isomerism
Factors Influencing (Z)-Selectivity in Enamino Ester Synthesis
The synthesis of β-enamino esters from the condensation of β-ketoesters and secondary amines, such as morpholine (B109124), can lead to a mixture of (E)- and (Z)-isomers. The selective formation of the (2Z)-isomer of ethyl 3-(morpholin-4-yl)but-2-enoate is governed by a delicate interplay of steric and electronic factors.
In the case of enamines derived from primary amines, the (Z)-isomer is often stabilized by an intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen. However, for tertiary enamines like ethyl 3-(morpholin-4-yl)but-2-enoate, where the nitrogen atom is part of a morpholine ring and lacks a proton, this stabilizing interaction is absent. Consequently, the stereochemical outcome is primarily dictated by steric repulsions between the substituents around the C=C double bond.
The (Z)-configuration places the larger morpholino group and the ester group on the same side of the double bond. In contrast, the (E)-isomer has these two bulky groups on opposite sides. Intuitively, one might expect the (E)-isomer to be the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance. However, the selective synthesis of the (Z)-isomer can be achieved under specific reaction conditions. Kinetic control, employing low temperatures and specific catalysts or solvents, can favor the formation of the less stable (Z)-isomer. The choice of the base and the reaction solvent can significantly influence the E/Z ratio of the product. uni.lu
The table below illustrates the key substituents on the C=C double bond of ethyl 3-(morpholin-4-yl)but-2-enoate and their potential influence on isomer stability.
| Position | Substituent | Relative Steric Bulk | Potential Interactions in (Z)-Isomer |
| C2 | Ethyl ester (-COOEt) | High | Steric repulsion with morpholino group |
| C3 | Morpholino group | High | Steric repulsion with ethyl ester group |
| C3 | Methyl group (-CH3) | Low | Minimal steric interaction |
Stereochemical Stability and Interconversion Barriers
The stereochemical stability of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate is intrinsically linked to the energy barrier for rotation around the C2=C3 double bond. This rotation is not free and requires a significant input of energy to break the π-bond, allowing for interconversion between the (Z)- and (E)-isomers.
The interconversion between the (Z) and (E) isomers can be facilitated by heat or by photochemical means, as seen in other E/Z isomerization processes. rsc.org The presence of an acid or base catalyst can also lower the activation energy for isomerization by protonating the carbonyl oxygen or the nitrogen atom, which would alter the electronic structure and facilitate rotation.
The following table provides a qualitative comparison of factors influencing the rotational barriers in related systems, which can be extrapolated to understand the stability of the title compound.
| System | Key Feature | Typical Rotational Barrier (kcal/mol) | Implication for Stability |
| Amides (C-N bond) | Strong p-π conjugation | 15-20 | High barrier, slow interconversion |
| N-Nitrosamines (N-N bond) | Significant double bond character | 23-29 | Very high barrier, stable isomers epa.gov |
| Enamines (C=C bond) | Delocalization of N lone pair | Estimated to be high | Isolable (Z) and (E) isomers at RT |
Implications of the (2Z)-Configuration on Reactivity and Synthetic Utility
The fixed (2Z)-geometry of this compound has profound implications for its reactivity and its application as a building block in organic synthesis. The spatial arrangement of the functional groups dictates the molecule's approach to other reactants and can lead to highly stereoselective transformations.
Enamines are well-established as versatile nucleophiles in a variety of carbon-carbon bond-forming reactions, including alkylations and acylations. chemsynthesis.com More significantly, they are valuable partners in cycloaddition reactions. sigmaaldrich.com The (2Z)-configuration of the title compound would be expected to influence the stereochemical outcome of such reactions. For instance, in a [4+2] cycloaddition (Diels-Alder type) reaction, the dienophilic enamine would present a specific face to the diene, leading to a predictable stereochemistry in the resulting cyclic product.
The reactivity of enamines is a balance of steric and electronic effects. scirp.org The nucleophilicity of the β-carbon is a result of the electron-donating morpholino group. The (2Z)-isomer, with its specific steric environment, may exhibit different reactivity compared to its (E)-counterpart. For example, the approach of a bulky electrophile could be hindered, potentially leading to different regioselectivity or a slower reaction rate.
The synthetic utility of the (2Z)-isomer lies in its potential to act as a precursor for complex heterocyclic structures. The enamine functionality can be involved in cyclization reactions, and the predetermined stereochemistry of the double bond would be transferred to the newly formed stereocenters in the product. nih.gov While specific reactions involving this compound are not extensively documented, the principles of enamine chemistry suggest its potential in the stereocontrolled synthesis of a variety of target molecules.
Future Directions in Research
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral β-amino acids and their derivatives is a significant area of research, as these motifs are present in numerous biologically active compounds. Consequently, a primary future goal is the development of highly efficient and stereoselective synthetic routes to access enantioenriched β-enamino esters. While traditional methods often yield racemic mixtures or rely on chiral starting materials, emerging strategies are focused on catalytic asymmetric synthesis.
Current research has demonstrated the potential of various approaches. For instance, cascade reactions, such as the aza-Michael/hydrolysis cascade, have been developed for the stereoselective synthesis of (Z)-β-enamino ketones and can be adapted for esters. nih.gov Another promising avenue involves the enantioselective addition of functionalized vinylzinc intermediates to aldehydes, catalyzed by chiral amino alcohols, to produce β-hydroxy enamines with high enantioselectivity, which are valuable precursors. nih.gov
Future work will likely focus on:
Catalytic Enantioselective Hydrogenation: The development of rhodium- and ruthenium-based chiral catalysts has shown promise for the asymmetric hydrogenation of N-acyl-β-(amino) acrylates to yield stereoselective β-amino acids. Refining these catalysts to be effective for substrates like ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate is a key objective.
Organocatalysis: The use of small chiral organic molecules as catalysts offers a metal-free alternative for stereoselective transformations. researchgate.net Expanding the scope of organocatalysts for the enantioselective reduction or functionalization of β-enamino esters is an active area of investigation.
Tandem Reactions: Designing one-pot tandem procedures that create multiple stereocenters with high control is a major goal for synthetic efficiency. nih.gov This could involve combining hydroboration, transmetalation, and enantioselective C-C bond formation in a single sequence. nih.gov
Table 1: Emerging Stereoselective Synthetic Methods for β-Enamino Esters and Related Compounds
Exploration of New Catalytic Systems for Enamino Ester Transformations
The transformation of the β-enamino ester scaffold into more complex molecules, particularly heterocycles, is a cornerstone of its utility. nih.govnih.gov Future research will heavily invest in discovering new catalytic systems that enable novel, efficient, and selective functionalization of compounds like this compound.
Transition-metal catalysis has been pivotal in this area. rsc.org For example, palladium-catalyzed oxidative coupling of enamines provides a rapid route to N-containing heterocycles. organic-chemistry.org Similarly, gold(I) and silver(I) catalysts have proven effective for the hydroamination of alkynes to form enamines under mild conditions. organic-chemistry.org The development of cooperative catalysis, where a Lewis base like isothiourea works in concert with a Brønsted base, has enabled the synthesis of enantiopure β-amino esters. squarespace.com
Key areas for future exploration include:
C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for molecular editing. Developing catalysts for site-selective C-H activation and annulation of β-enamino esters will open new pathways to complex polyaromatic and heterocyclic systems. rsc.org
Photocatalysis: The merger of photocatalysis with organocatalysis presents an opportunity to drive novel transformations, such as intramolecular [2+2] cycloadditions, under mild conditions using visible light. researchgate.net
Mild Coupling Conditions: Research into milder coupling agents, such as using hydroxybenzotriazole (B1436442) derivatives in buffered media, allows for the synthesis of delicate β-enamino derivatives, including thioesters, that would not survive harsher, acid-catalyzed conditions. acs.orgnih.govorganic-chemistry.org This expands the functional group tolerance of these reactions.
Table 2: Overview of Catalytic Systems for Enamino Ester Synthesis and Transformation
Computational Design of Enamino Ester-Based Reaction Pathways
The integration of computational chemistry into synthetic planning is a rapidly growing field that promises to accelerate the discovery of new reactions and catalysts. For β-enamino esters like this compound, computational tools can provide profound insights into structure, stability, and reactivity, guiding experimental efforts.
Structural studies have confirmed that many β-enamino esters exist in a (Z)-conformation stabilized by a strong intramolecular N-H···O hydrogen bond. nih.govnih.gov This structural feature is critical for understanding their reactivity. For instance, the stability conferred by this hydrogen bonding can influence the stereochemical outcome of subsequent reactions. organic-chemistry.org
Future research will leverage computational methods to:
Model Reaction Mechanisms: Using Density Functional Theory (DFT) and other methods to model transition states and reaction intermediates can elucidate reaction mechanisms. This understanding is crucial for optimizing conditions and predicting the feasibility of new transformations. squarespace.com
Predict Catalyst Performance: Computational screening of potential catalysts can identify promising candidates before committing to laboratory synthesis, saving significant time and resources. This is particularly relevant for designing chiral catalysts for stereoselective reactions.
Understand Tautomeric Equilibria: In solution, some related compounds exist as a mixture of enol and ketone tautomers. researchgate.net Computational analysis can predict these equilibria for different substrates and solvents, which is essential for controlling reaction pathways.
Table 3: Application of Computational and Structural Methods in Enamino Ester Chemistry
Integration of this compound into Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry and process intensification are increasingly influencing synthetic chemistry. Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, efficiency, scalability, and control. researchgate.net The integration of β-enamino ester synthesis and transformations into flow processes is a key future direction.
Flow chemistry is particularly well-suited for:
Improved Safety and Control: Reactions can be performed at high temperatures and pressures more safely in small-volume flow reactors, which offer superior heat and mass transfer. researchgate.netnih.gov
Increased Efficiency and Yield: Precise control over residence time, temperature, and mixing can lead to higher yields, reduced side products, and faster reactions. researchgate.netscispace.com For example, the synthesis of boronic acids has been achieved with residence times of less than one second. scispace.com
Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence, avoiding the need for isolation and purification of intermediates. nih.govuc.pt This drastically reduces waste and operator time.
Sustainable Processes: The use of solvent-free conditions, such as ball milling or ultrasound-promoted reactions, represents a green approach to synthesizing β-enamino esters. organic-chemistry.org Furthermore, biocatalytic methods, which use enzymes for transformations like the asymmetric reduction of β-keto esters, can be effectively implemented in continuous flow packed-bed reactors, enhancing enzyme reusability and achieving high space-time yields. rsc.org
Future research will aim to adapt the synthesis of this compound and its subsequent conversions into heterocyclic scaffolds using multi-step, automated flow chemistry platforms. uc.pt
Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Chemical Processes
Mentioned Compounds
Table 5: List of Chemical Compounds Mentioned in the Article
Q & A
Basic Research Questions
Q. What established synthetic protocols are used to prepare ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate?
- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example:
- Step 1 : React morpholine with an α,β-unsaturated carbonyl precursor (e.g., ethyl 3-oxobut-2-enoate) under acidic conditions to form the enamine intermediate.
- Step 2 : Stabilize the (2Z)-configuration using steric or electronic directing groups. Evidence from similar enamine ester syntheses highlights the use of NaBHCN for selective reduction and HATU/DIPEA for coupling reactions .
- Validation : Monitor reaction progress via H NMR for characteristic olefinic proton shifts (δ 5.5–6.5 ppm) and IR for carbonyl stretches (~1700 cm) .
Q. How is X-ray crystallography employed to confirm the molecular conformation of this compound?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Siemens AED) with CuKα radiation (λ = 1.54178 Å) at 294 K. Measure reflections (e.g., 7189 independent reflections) and refine using SHELXL .
- Structure Solution : Apply direct methods (SHELXS) for phase determination. Refine anisotropic displacement parameters and hydrogen bonding using restraints (e.g., DFIX, DANG commands in SHELXL) .
- Validation : Check R-factor convergence (e.g., ) and validate geometry with PLATON .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm olefin geometry (Z/E coupling constants) and morpholine ring integrity.
- IR : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches .
- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve molecular disorder in crystallographic refinements of this compound derivatives?
- Methodological Answer :
- Occupancy Refinement : Assign partial occupancy values (e.g., 0.7:0.3) to disordered groups (e.g., ethyl or morpholine moieties) using SHELXL’s PART instruction .
- Restraints : Apply geometric (e.g., SADI) and thermal parameter (SIMU) restraints to stabilize refinement.
- Validation : Cross-validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C-H···O bonds) are consistent with electron density maps .
Q. What strategies minimize diastereomer formation during the synthesis of Z-configured enamine esters?
- Methodological Answer :
- Steric Control : Use bulky substituents (e.g., tert-butyl groups) to favor the Z-configuration via Thorpe-Ingold effects .
- Catalytic Optimization : Employ chiral catalysts (e.g., Rh(I) complexes) for asymmetric synthesis.
- Reaction Monitoring : Track diastereomer ratios via chiral HPLC or F NMR (if fluorinated analogs exist) .
Q. How can computational modeling reconcile discrepancies between experimental and theoretical hydrogen-bonding patterns?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., S(6) motifs in SHELX) using Etter’s formalism to identify dominant interaction patterns .
- DFT Calculations : Compare experimental bond lengths/angles (e.g., C=O···H-N) with B3LYP/6-31G(d) optimized geometries. Adjust for solvent effects using PCM models .
- Validation : Overlay experimental (X-ray) and computational (DFT) structures in Mercury or OLEX2 to assess RMSD deviations .
Q. What crystallographic software tools are recommended for high-throughput analysis of similar enamine esters?
- Methodological Answer :
- Automated Pipelines : Use SHELXC/D/E for rapid phase determination and SHELXPRO for macromolecular interface compatibility .
- Visualization : Generate anisotropic displacement ellipsoid plots via ORTEP and packing diagrams using PLATON .
- Data Deposition : Format CIF files with checkCIF/ENCIFER to meet IUCr standards .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data regarding molecular conformation?
- Methodological Answer :
- Dynamic Effects : NMR may reflect solution-state dynamics, while X-ray captures static solid-state conformations. Compare variable-temperature NMR to assess conformational flexibility .
- DFT-MD Simulations : Perform molecular dynamics simulations to identify low-energy conformers and compare with experimental data .
- Cross-Validation : Use NOESY/ROESY NMR to detect intramolecular contacts (e.g., morpholine-ester proximity) and correlate with X-ray-derived torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
